1,1,2,2-Tetrafluoro-1-methoxyethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

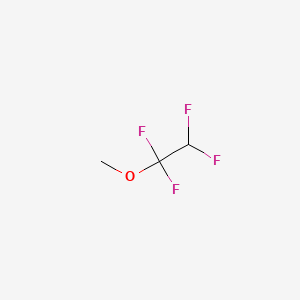

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-1-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4O/c1-8-3(6,7)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQHEHMVPLLOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195282 | |

| Record name | 1,1,2,2-Tetrafluoro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-88-7 | |

| Record name | 1-Methoxy-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-1-methoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Tetrafluoro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrafluoro-1-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1,2,2-Tetrafluoro-1-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and spectroscopic properties of 1,1,2,2-Tetrafluoro-1-methoxyethane (CAS No. 425-88-7), a fluorinated ether of growing interest in various scientific and industrial applications. This document moves beyond a simple datasheet to offer insights into the experimental basis of these properties, ensuring a deeper understanding for researchers and development professionals.

Introduction: Understanding this compound

This compound, also known by its synonym methyl 1,1,2,2-tetrafluoroethyl ether and the hydrofluoroether (HFE) designation HFE-254pc, is a fluorinated organic compound belonging to the ether chemical class.[1] Its molecular structure, featuring a methoxy group attached to a tetrafluoroethyl chain, imparts a unique combination of properties, including high chemical stability and low reactivity, making it a person of interest in applications such as refrigerants and solvents.[1] This colorless liquid is characterized by its low boiling point and volatility.[1]

From an environmental and safety perspective, it is noted for having a low global warming potential compared to other fluorinated compounds and is generally considered to have a low toxicity profile.[1] However, it is a highly flammable liquid and vapor, necessitating appropriate safety precautions during handling and storage.

Core Physical Properties

The fundamental physical characteristics of a compound are critical for its application and for the design of processes in which it is used. The following table summarizes the key physical properties of this compound, compiled from various authoritative sources.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₃H₄F₄O | - | [2] |

| Molecular Weight | 132.06 | g/mol | [2] |

| CAS Number | 425-88-7 | - | [2] |

| Appearance | Colorless liquid | - | [1] |

| Boiling Point | 33 - 36 | °C | [2] |

| Melting Point | -107 | °C | [2] |

| Density (at 20°C) | 1.2939 | g/cm³ | [2] |

| Vapor Pressure (at 25°C) | 1300 | mmHg | [2] |

| Flash Point | -55 | °C | [2] |

| Refractive Index (at 20°C) | 1.2939 | - | [2] |

| Solubility in Water | Soluble | - | [2] |

| Heat of Vaporization | 24.8 | kJ/mol | [2] |

Experimental Determination of Physical Properties: Methodologies and Insights

A core tenet of scientific integrity is the understanding of how data is generated. This section delves into the standard experimental protocols for determining the key physical properties of a volatile liquid like this compound.

Boiling Point Determination

The boiling point is a fundamental property that informs about a liquid's volatility. For a volatile compound like this compound, two common and reliable methods are distillation and the capillary method.

Experimental Protocol: Boiling Point Determination by Simple Distillation

This method is suitable for purifying and identifying volatile liquids.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Introduction: Place a known volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Monitoring: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Data Collection: Record the temperature at which a steady condensation rate is observed in the condenser. This temperature represents the boiling point. The temperature should remain constant throughout the distillation of the pure compound.

Figure 1: Workflow for Boiling Point Determination by Simple Distillation.

Density Measurement

Density is a crucial property for quality control and for converting between mass and volume. The standard test method ASTM D4052 provides a precise and reliable way to determine the density of liquids.

Experimental Protocol: Density Determination using a Digital Density Meter (ASTM D4052)

Methodology:

-

Instrument Calibration: Calibrate the digital density meter with dry air and a reference standard of known density (e.g., pure water).

-

Sample Preparation: Ensure the this compound sample is free of air bubbles.

-

Sample Injection: Introduce a small, bubble-free aliquot of the sample into the oscillating U-tube of the density meter.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20°C).

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Data Recording: Record the density value provided by the instrument.

Figure 2: ASTM D4052 Density Measurement Workflow.

Spectroscopic Properties: A Molecular Fingerprint

Spectroscopic data provides invaluable information about the molecular structure and bonding within a compound. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments: the methyl (-OCH₃) protons and the single proton on the ethyl chain (-CHF₂).

-

The -OCH₃ protons would appear as a singlet, as there are no adjacent protons to cause splitting. Due to the electronegative oxygen atom, this peak would be shifted downfield.

-

The -CHF₂ proton would appear as a triplet due to coupling with the two adjacent fluorine atoms on the same carbon. Further coupling with the fluorine atoms on the adjacent carbon may lead to a more complex multiplet.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show three distinct signals, as there are three unique carbon environments in the molecule. The carbon atoms directly bonded to the highly electronegative fluorine and oxygen atoms will be significantly deshielded and appear at higher chemical shifts. The presence of fluorine atoms will also lead to C-F coupling, which will split the carbon signals into multiplets.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for identification. For a fluorinated ether like this compound, the FTIR spectrum is expected to be dominated by strong absorptions corresponding to C-F and C-O stretching vibrations.

-

C-F Stretching: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹. The exact positions and number of these bands will depend on the specific vibrational modes of the CF₂ groups.

-

C-O Stretching: A strong C-O stretching band is characteristic of ethers and is typically observed in the 1000-1300 cm⁻¹ region.

-

C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the methyl group will be present in the 2800-3000 cm⁻¹ region.

The combination of these characteristic absorptions allows for the confident identification of the compound and can be used to assess its purity.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[2] It is crucial to handle this compound in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should always be worn. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has provided a detailed examination of the physical and spectroscopic properties of this compound. By not only presenting the data but also delving into the experimental methodologies and theoretical underpinnings, this document aims to equip researchers and scientists with a robust understanding of this important fluorinated ether. The combination of its unique physical properties and relatively low environmental impact suggests its continued importance in various fields of research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr. Retrieved from [Link]

Sources

1,1,2,2-Tetrafluoro-1-methoxyethane CAS number 425-88-7 information

An In-Depth Technical Guide to 1,1,2,2-Tetrafluoro-1-methoxyethane (CAS: 425-88-7)

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a fluorinated ether with significant utility in various scientific and industrial domains. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties, applications, and handling protocols. The information herein is synthesized from established chemical databases and safety documentation to ensure accuracy and reliability.

Introduction and Chemical Identity

This compound, registered under CAS number 425-88-7, is a fluorinated organic compound belonging to the hydrofluoroether (HFE) class. Its structure consists of a two-carbon ethane backbone, a methoxy group (-OCH3), and four fluorine atoms. This unique molecular architecture imparts a combination of desirable properties, including high chemical stability, low reactivity, and specific solvency characteristics. Also known as Methyl 1,1,2,2-tetrafluoroethyl ether, it has garnered interest as a potential environmentally-friendlier alternative to older fluorinated compounds due to a lower global warming potential.[1]

Nomenclature and Identifiers:

-

IUPAC Name: this compound[2]

-

Synonyms: 1-Methoxy-1,1,2,2-tetrafluoroethane, Methyl 1,1,2,2-tetrafluoroethyl ether, HFE-254[2]

-

InChI Key: YQQHEHMVPLLOKE-UHFFFAOYSA-N[2]

-

SMILES: COC(C(F)F)(F)F[2]

Physicochemical and Thermochemical Properties

The physical and chemical properties of this compound are crucial for its application in various experimental and industrial settings. These properties are summarized in the table below. The compound is a colorless liquid under standard conditions, characterized by its high volatility and low boiling point.[4]

| Property | Value | Source(s) |

| Molecular Weight | 132.06 g/mol | [2][3] |

| Boiling Point | 33 - 37 °C (91.4 - 98.6 °F) | [3][5] |

| Melting Point | -107 °C (-160.6 °F) | [3][5] |

| Density | 1.294 g/cm³ (at 20 °C) | [3][5] |

| Vapor Pressure | 1300 hPa (at 25 °C) | [3] |

| Flash Point | -55 °C (-67 °F) | [3] |

| Water Solubility | Soluble / Immiscible | [3][5] |

| Refractive Index | 1.2939 (at 20 °C) | [3] |

| Heat of Vaporization | 24.8 kJ/mol | [3] |

Note on Water Solubility: Sources provide conflicting information. ChemicalBook lists it as "Soluble," while a Thermo Fisher Scientific SDS states it is "Immiscible."[3][5] This discrepancy suggests it may have limited solubility and researchers should verify its miscibility in their specific application.

Synthesis Pathways: A Conceptual Overview

While detailed, step-by-step industrial synthesis protocols for this compound are proprietary, a plausible synthetic approach involves the fluorination of a suitable precursor. One common method for creating fluorinated ethers is through the reaction of a chlorinated ether with a fluorinating agent like anhydrous hydrogen fluoride (HF), often in the presence of a catalyst.[4][6] For instance, a related compound is synthesized by reacting a dichlorinated ether with anhydrous HF and an antimony pentachloride (SbCl₅) catalyst.[6] Another general approach could involve the reaction of tetrafluoroethylene with methanol in the presence of a base.

Below is a conceptual workflow for a potential synthesis route.

Caption: Conceptual workflow for the synthesis of this compound.

Key Applications in Research and Development

The unique properties of this compound make it a versatile compound in several high-technology fields. Its utility is primarily driven by its chemical inertness, specific solvency, and thermal stability.

-

Solvent Applications : Due to its fluorinated structure, it can serve as a solvent for a variety of substances, particularly in applications where traditional hydrocarbon or aqueous solvents are unsuitable.[4] Its volatility also makes it easy to remove post-process.

-

Refrigerant and Foaming Agent : As a hydrofluoroether, it has been explored as a third-generation refrigerant and foaming agent, offering a more environmentally benign profile compared to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[7]

-

Organic Synthesis : It serves as a valuable reagent and building block in fluorination chemistry.[1] The introduction of the tetrafluoroethyl moiety can significantly alter the biological and chemical properties of a molecule, a strategy often employed in the design of pharmaceuticals and agrochemicals.[1]

-

Electrolytes for Lithium-ion Batteries : Research has demonstrated its potential use as a component in safe electrolytes for lithium-ion batteries, contributing to the development of higher-performance energy storage solutions.[4]

-

Cleaning Agent : Its properties make it suitable for use as a precision cleaning agent for delicate electronic or optical components.[7]

The following diagram illustrates the primary application domains for this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C3H4F4O | CID 67926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,2,2-Tetrafluoroethyl methyl ether(425-88-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 425-88-7 | this compound [fluoromart.com]

- 5. fishersci.com [fishersci.com]

- 6. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]

- 7. Buy 1,1,2,2-Tetrafluoroethyl methyl ether(CAS 425-88-7)FC-099,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]

Spectroscopic Unveiling of 1,1,2,2-Tetrafluoro-1-methoxyethane: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,1,2,2-tetrafluoro-1-methoxyethane (CF₂H-CF₂-OCH₃), a fluorinated ether of significant interest in various scientific and industrial domains. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral features, this guide serves as a valuable resource for the characterization and quality control of this compound and its derivatives.

Introduction: The Significance of Fluorinated Ethers

Fluorinated ethers represent a unique class of organic compounds characterized by the presence of one or more fluorine atoms bonded to an ether backbone. The introduction of fluorine imparts distinct physicochemical properties, including enhanced thermal and chemical stability, altered lipophilicity, and unique electronic characteristics. These properties have led to their widespread application as refrigerants, solvents, and increasingly, as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1]

This compound (CAS No. 425-88-7) is a prominent member of this class, featuring a methoxy group attached to a tetrafluoroethyl moiety.[2] Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its behavior in chemical reactions. This guide provides a detailed exploration of its signature spectral fingerprints obtained through ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular architecture.

Experimental Protocol: NMR Spectroscopy of Fluorinated Compounds

A standardized protocol for acquiring high-quality NMR spectra of fluorinated ethers is crucial for reproducibility and accurate interpretation.

Methodology:

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe is employed.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

A standard single-pulse experiment, often with proton decoupling, is utilized.

-

Due to the high sensitivity and 100% natural abundance of ¹⁹F, fewer scans are generally needed.[3]

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the methoxy protons and the single proton on the difluoromethyl group.

-

-OCH₃ Protons: This signal will appear as a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the electronegative oxygen atom.

-

-CF₂H Proton: This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet. The chemical shift will be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~3.5-4.0 | Singlet | - | 3H |

| -CF₂H | ~5.5-6.5 | Triplet | JH-F ≈ 50-60 | 1H |

| Note: Predicted values based on typical chemical shifts of similar structures. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display signals for the three unique carbon atoms in the molecule. A key feature of the ¹³C NMR of fluorinated compounds is the observation of carbon-fluorine coupling.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling |

| -OC H₃ | ~55-65 | No |

| -C F₂H | ~110-120 | Large ¹JC-F coupling |

| -C F₂-O- | ~115-125 | Large ¹JC-F coupling |

| Note: Predicted values based on typical chemical shifts of similar structures. |

The carbons directly attached to fluorine atoms will exhibit large one-bond coupling constants (¹JC-F), often appearing as triplets in the coupled spectrum.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3] The spectrum of this compound will show two distinct fluorine environments.

-

-CF₂H Fluorines: These two equivalent fluorine atoms will be coupled to the adjacent proton, resulting in a doublet. They will also be coupled to the other two fluorine atoms.

-

-CF₂-O- Fluorines: These two equivalent fluorine atoms will be coupled to the other two fluorine atoms across the C-C bond.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -F ₂CH | (Predicted) | Doublet of Triplets | JF-H, JF-F |

| -F ₂CO- | (Predicted) | Triplet | JF-F |

| Note: Predicted values requiring experimental verification. |

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument measures the interferogram, which is then mathematically converted to a spectrum via a Fourier transform.

-

Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific molecular vibrations.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by strong absorptions corresponding to C-F and C-O bond stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2950-3000 | C-H stretch (methoxy) | Medium |

| ~2850 | C-H stretch (difluoromethyl) | Medium |

| ~1000-1250 | C-F stretch | Strong, Broad |

| ~1050-1150 | C-O stretch (ether) | Strong |

| ~1450 | C-H bend (methoxy) | Medium |

| Note: Predicted values based on characteristic group frequencies. |

The C-F stretching region is typically broad and intense due to the high polarity of the C-F bond and the presence of multiple fluorine atoms.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Introduction: A dilute solution of this compound is injected into the gas chromatograph.

-

Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.[4]

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Mass Spectral Analysis

The mass spectrum of this compound will provide the molecular weight and characteristic fragment ions.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (132.06 g/mol ).[2]

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, stable ions. Common fragmentation pathways for ethers include cleavage of the C-O and C-C bonds.

Predicted Fragmentation Pathway:

Caption: Predicted electron ionization fragmentation pathway for this compound.

Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide has provided a detailed framework for understanding the spectroscopic characteristics of this compound. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous structural confirmation and purity assessment. The presented protocols and data analysis strategies serve as a practical resource for scientists working with this and other fluorinated compounds, facilitating research and development in diverse chemical fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

ResearchGate. Infrared spectra of 1,1,1,2-tetrafluoroethane in the gas and solid... [Link]

-

Doc Brown's Chemistry. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

Doc Brown's Chemistry. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr. [Link]

-

Doc Brown's Chemistry. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether image diagram. [Link]

-

Wikipedia. Gas chromatography–mass spectrometry. [Link]

Sources

1H and 19F NMR spectrum analysis of 1,1,2,2-Tetrafluoro-1-methoxyethane

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 1,1,2,2-Tetrafluoro-1-methoxyethane

Authored by: A Senior Application Scientist

Introduction

This compound (CHF₂CF₂OCH₃) is a hydrofluoroether (HFE), a class of compounds utilized in various industrial applications, including as solvents and heat-transfer fluids, due to their favorable environmental and safety profiles compared to earlier generations of fluorinated compounds.[1][2][3] The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding their physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural determination of fluorinated organic molecules.[4] The presence of both protons (¹H) and fluorine-19 (¹⁹F) nuclei—both with a nuclear spin of ½ and 100% natural abundance—makes this compound an ideal candidate for comprehensive NMR analysis.[5][6] The large chemical shift range and high sensitivity of the ¹⁹F nucleus provide exquisite spectral dispersion and detailed structural insights.[6][7]

This technical guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of this compound. We will dissect the underlying principles of chemical shifts and spin-spin coupling, present a detailed interpretation of the complex splitting patterns arising from both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) interactions, and outline the experimental protocols necessary for acquiring high-quality data.

Molecular Structure and Magnetic Environments

To interpret the NMR spectra of this compound, it is essential to first analyze its molecular structure and identify the unique, or magnetically non-equivalent, nuclei.

CHF₂-CF₂-O-CH₃

The molecule possesses three distinct sets of magnetically non-equivalent nuclei that will give rise to separate signals in the NMR spectra:

-

Methine Proton (Hₐ): A single proton on the carbon adjacent to the difluoromethylene group.

-

Methoxy Protons (Hₓ): Three equivalent protons of the methyl group.

-

Difluoromethylene Fluorines (Fₑ): Two equivalent fluorine atoms on the carbon adjacent to the methine group.

-

Difluoromethylidene Fluorines (Fₘ): Two equivalent fluorine atoms on the same carbon as the methine proton.

Caption: Molecular structure of this compound.

Core Principles: Heteronuclear ¹H-¹⁹F Spin-Spin Coupling

The intricate patterns observed in the spectra are a direct consequence of spin-spin coupling (J-coupling), an interaction between nuclear spins transmitted through the bonding electrons. In this molecule, we observe:

-

Geminal Coupling (²J): Coupling between nuclei on the same carbon atom (e.g., ²JHF between Hₐ and Fₘ).

-

Vicinal Coupling (³J): Coupling between nuclei on adjacent carbon atoms (e.g., ³JHF between Hₐ and Fₑ, and ³JHF between Hₓ and Fₑ).

-

Geminal Fluorine-Fluorine Coupling (²JFF): Coupling between fluorine nuclei on the same carbon, which is not observable here as the fluorines in each group are equivalent.

-

Vicinal Fluorine-Fluorine Coupling (³JFF): Coupling between fluorine nuclei on adjacent carbons (e.g., ³JFF between Fₘ and Fₑ).

A key expertise-driven insight is that the magnitudes of ¹H-¹⁹F coupling constants are typically larger than those for ¹H-¹H couplings, and they provide invaluable structural information.[6] The splitting pattern for a given signal can be predicted using the "n+1 rule," where 'n' is the number of equivalent coupling nuclei.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum exhibits two distinct signals corresponding to the methoxy (CH₃) and methine (CHF₂) protons.

Signal 1: Methoxy Protons (Hₓ, -OCH₃)

-

Chemical Shift (δ): This signal appears as a triplet at approximately 3.9-4.1 ppm. The downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom.

-

Splitting Pattern: The three equivalent methoxy protons (Hₓ) are three bonds away from the two equivalent fluorines of the CF₂ group (Fₑ). According to the n+1 rule (n=2), the signal is split into a triplet . This arises from the vicinal coupling, ³J(Hₓ-Fₑ), which typically has a value of around 2-4 Hz.

Signal 2: Methine Proton (Hₐ, CHF₂-)

-

Chemical Shift (δ): This proton experiences significant deshielding from four fluorine atoms (two geminal, two vicinal), resulting in a signal far downfield, typically observed around 5.9-6.2 ppm.

-

Splitting Pattern: The analysis of this signal is more complex and showcases the power of NMR. The methine proton (Hₐ) is coupled to two sets of fluorine nuclei:

-

Two geminal fluorines (Fₘ) on the same carbon, leading to a large splitting (²J(Hₐ-Fₘ) ≈ 55-60 Hz).

-

Two vicinal fluorines (Fₑ) on the adjacent carbon, resulting in a smaller splitting (³J(Hₐ-Fₑ) ≈ 5-10 Hz).

-

-

This concurrent coupling results in a triplet of triplets . The large geminal coupling first splits the signal into a triplet, and each line of this triplet is further split into a smaller triplet by the vicinal coupling.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve high magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹⁹F NMR Spectrum: Probing the Fluorine Environments

The ¹⁹F NMR spectrum provides complementary and equally critical information. It contains two signals for the two magnetically non-equivalent fluorine environments.

Signal 1: Difluoromethylene Fluorines (Fₑ, -CF₂O-)

-

Chemical Shift (δ): This signal is typically found in the range of -85 to -95 ppm (relative to CFCl₃).

-

Splitting Pattern: These two fluorines (Fₑ) are coupled to:

-

The single methine proton (Hₐ), three bonds away, which splits the signal into a doublet with a coupling constant of ³J(Fₑ-Hₐ) ≈ 5-10 Hz.

-

The three methoxy protons (Hₓ), three bonds away, which splits each line of the doublet into a quartet with a coupling constant of ³J(Fₑ-Hₓ) ≈ 2-4 Hz.

-

-

The resulting multiplet is a complex doublet of quartets .

Signal 2: Difluoromethylidene Fluorines (Fₘ, CHF₂-)

-

Chemical Shift (δ): This signal appears further downfield, typically in the range of -130 to -140 ppm.

-

Splitting Pattern: These two fluorines (Fₘ) are coupled to:

-

The single geminal proton (Hₐ), which splits the signal into a doublet with a large coupling constant of ²J(Fₘ-Hₐ) ≈ 55-60 Hz.

-

The two vicinal fluorines (Fₑ), which splits each line of the doublet into a triplet with a coupling constant of ³J(Fₘ-Fₑ) ≈ 10-15 Hz.

-

-

The overall pattern is a doublet of triplets .

Advanced Technique: ¹H-Decoupled ¹⁹F NMR

To simplify the spectrum and confirm assignments, a ¹H-decoupled ¹⁹F NMR experiment is invaluable.[6][8] In this experiment, broadband irradiation at proton frequencies removes all ¹H-¹⁹F couplings.

-

The Fₑ signal collapses from a doublet of quartets into a triplet , due solely to the ³J(Fₑ-Fₘ) coupling.

-

The Fₘ signal collapses from a doublet of triplets into a triplet , due solely to the ³J(Fₘ-Fₑ) coupling.

This simplification directly validates the F-F coupling and aids in the precise measurement of the ³JFF coupling constant.

Experimental Protocol: ¹⁹F NMR Acquisition

Caption: Standard workflow for ¹⁹F NMR spectral analysis.

-

Sample Preparation: Same as for ¹H NMR.

-

Spectrometer Setup: Tune the NMR probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg or zgpg30). For decoupling, use zgdc or a similar proton-decoupling sequence.

-

Spectral Width: A wide range of ~250 ppm is recommended due to the large chemical shift dispersion of fluorine.[6]

-

Reference: An external reference of CFCl₃ (0 ppm) is the standard.[9]

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

Data Processing: Similar to ¹H NMR processing.

Data Summary and Coupling Network

The combined analysis of both spectra provides a complete picture of the molecular structure and connectivity.

Summary of NMR Parameters

| Nucleus | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | -OCH₃ (Hₓ) | ~4.0 | Triplet | ³J(Hₓ-Fₑ) ≈ 2-4 |

| ¹H | -CH F₂ (Hₐ) | ~6.0 | Triplet of Triplets | ²J(Hₐ-Fₘ) ≈ 55-60; ³J(Hₐ-Fₑ) ≈ 5-10 |

| ¹⁹F | -CF₂ O- (Fₑ) | ~-90 | Doublet of Quartets | ³J(Fₑ-Hₐ) ≈ 5-10; ³J(Fₑ-Hₓ) ≈ 2-4 |

| ¹⁹F | -CHF₂ (Fₘ) | ~-135 | Doublet of Triplets | ²J(Fₘ-Hₐ) ≈ 55-60; ³J(Fₘ-Fₑ) ≈ 10-15 |

Note: Chemical shifts are approximate and can vary with solvent and temperature.

Visualization of the Spin-Spin Coupling Network

This diagram illustrates the through-bond interactions that give rise to the observed splitting patterns.

Sources

- 1. CAS 425-88-7: 1-Methoxy-1,1,2,2-tetrafluoroethane [cymitquimica.com]

- 2. Environmental risk assessment of hydrofluoroethers (HFEs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. biophysics.org [biophysics.org]

- 8. Simultaneous 3D NMR spectroscopy of proton-decoupled fluorine and phosphorus in human liver during 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability and decomposition of 1,1,2,2-Tetrafluoro-1-methoxyethane

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,2,2-Tetrafluoro-1-methoxyethane

Authored by: A Senior Application Scientist

Foreword: The study of fluorinated compounds is a cornerstone of modern materials science and pharmacology. Their unique properties, derived from the high electronegativity of fluorine and the strength of the carbon-fluorine bond, have led to their use in a myriad of applications. This guide provides a detailed examination of the thermal stability and decomposition of a specific hydrofluoroether (HFE), this compound (CF₂H-CF₂-O-CH₃). As researchers, scientists, and drug development professionals, a thorough understanding of a compound's behavior under thermal stress is paramount for ensuring safety, predicting shelf-life, and designing robust manufacturing processes. This document synthesizes current knowledge, draws upon established principles of physical organic chemistry, and outlines the experimental methodologies required for a comprehensive thermal analysis.

Introduction to this compound

This compound, also known by its industrial designation HFE-254, is a partially fluorinated ether.[1][2] The presence of both strong C-F bonds and a C-H bond on the fluoroethyl group, along with the methoxy group, imparts a unique combination of properties.[3] Unlike their perfluorinated counterparts, HFEs exhibit a degree of polarity and are often more compatible with a wider range of materials, while still retaining desirable characteristics such as low surface tension, non-flammability in some cases, and high chemical stability.[2][3] These attributes have made them candidates for applications such as refrigerants, solvents, and heat transfer fluids.[2] A foundational understanding of its molecular characteristics is essential before delving into its thermal behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides the baseline for understanding its physical state and behavior under ambient conditions.

| Property | Value | Source |

| Chemical Formula | C₃H₄F₄O | [1][4] |

| Molecular Weight | 132.06 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 425-88-7 | [1][2][4] |

| Boiling Point | 33 °C | [4] |

| Melting Point | -107 °C | [4] |

| Density | 1.2939 g/cm³ (at 20 °C) | [4] |

| Flash Point | -55 °C | [4] |

| Vapor Pressure | 1300 mmHg (at 25 °C) | [4] |

Thermal Stability Profile

The thermal stability of a molecule is fundamentally dictated by the bond dissociation energies of its constituent chemical bonds. Fluorinated ethers are generally recognized for their enhanced thermal stability, a direct consequence of the robust C-F bond (typically ~485 kJ/mol).[3] However, the stability of this compound is not solely defined by its C-F bonds. The presence of C-H, C-C, and C-O bonds introduces potential sites for thermal degradation to initiate at temperatures lower than what would be required to cleave a C-F bond.

While specific high-temperature decomposition studies for this compound are not extensively detailed in publicly available literature, its stability can be inferred from the behavior of analogous hydrofluoroalkanes and fluorinated ethers. For instance, the decomposition of many hydrofluorocarbons is initiated by the elimination of hydrogen fluoride (HF).[5] Furthermore, the presence of metals can catalytically lower the decomposition temperature of fluorinated ethers, a phenomenon attributed to the formation of metal fluorides which act as Lewis acid catalysts.[6]

Thermal Decomposition: Mechanisms and Products

The decomposition of this compound under thermal stress is unlikely to follow a single, simple pathway. Instead, a complex network of competing reactions, primarily involving free radicals, is expected.[7] The specific distribution of products will be highly dependent on the conditions, including temperature, pressure, and the presence or absence of oxygen and other reactive species.

Proposed Unimolecular Decomposition Pathway (Inert Atmosphere)

In an inert atmosphere (pyrolysis), the decomposition is likely initiated by the lowest energy pathway available. Given the structure of CF₂H-CF₂-O-CH₃, two primary initiation steps are plausible:

-

HF Elimination: A four-center elimination of hydrogen fluoride (HF) from the 1,1,2,2-tetrafluoroethyl group to form 1,2,2-trifluoro-1-methoxyethene (CF₂=CF-O-CH₃). This is a common decomposition pathway for hydrofluoroalkanes and ethers.[5]

-

Bond Fission: Homolytic cleavage of the weakest covalent bond. The C-O and C-C bonds are generally weaker than C-F and C-H bonds and are likely candidates for initial scission at sufficiently high temperatures, leading to the formation of radical intermediates.

Following initiation, a cascade of radical propagation, isomerization, and termination reactions would occur, leading to a complex mixture of smaller fluorinated and non-fluorinated products.

The diagram below illustrates a plausible, albeit simplified, initial decomposition pathway.

Caption: Logical workflow for the comprehensive thermal analysis of a volatile compound.

Step-by-Step Protocol: TGA-MS Analysis

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards. Purge the system with the desired analysis gas (e.g., high-purity nitrogen for pyrolysis, or air for oxidation) at a controlled flow rate (e.g., 50 mL/min).

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).

-

Thermal Program: Equilibrate the sample at a starting temperature well below its boiling point (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 800 °C). The choice of heating rate is a critical experimental parameter; slower rates provide better resolution of thermal events, while faster rates are quicker. Isothermal holds can be added to study decomposition at a specific temperature. [8]5. Data Collection: Continuously record the sample mass (TGA), differential heat flow (DSC), and the mass spectra of the evolved gases via the heated transfer line to the MS.

-

Kinetic Analysis: To determine kinetic parameters such as activation energy (Eₐ), the experiment should be repeated at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). The resulting data can then be analyzed using model-free kinetic methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods. [8]

Safety Considerations and Hazard Management

The thermal decomposition of any fluorinated compound requires stringent safety protocols due to the potential for generating highly toxic and corrosive byproducts.

-

Flammability: this compound is a highly flammable liquid with a very low flash point. [1][4]All handling should be performed in an ignition-free environment.

-

Toxicity of Parent Compound: While having a low toxicity profile, it may cause skin and eye irritation. [1]* Toxicity of Decomposition Products: The primary concern is the generation of HF and COF₂. Hydrogen fluoride is an extremely corrosive and toxic gas that can cause severe burns upon contact with any tissue. Carbonyl fluoride is also highly toxic.

-

Engineering Controls: All thermal experiments must be conducted within a well-ventilated fume hood or a glove box. The exhaust from the analytical instruments must be scrubbed or vented safely.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves resistant to both the parent compound and potential acidic byproducts, is mandatory.

Conclusion

This compound exhibits the enhanced thermal stability characteristic of fluorinated ethers, primarily due to the strength of its C-F bonds. However, its decomposition is a complex process likely initiated by HF elimination or C-O/C-C bond fission at elevated temperatures. The resulting reaction pathways can lead to a variety of smaller fluorinated and non-fluorinated species, with the specific product distribution being highly dependent on the experimental conditions. In the presence of oxygen, complete combustion yields CO₂, H₂O, and HF, but incomplete combustion poses a significant hazard due to the formation of CO and COF₂.

A rigorous experimental approach, centered around TGA-DSC coupled with evolved gas analysis, is essential for fully characterizing its thermal behavior. This provides not only the critical decomposition temperature but also invaluable insights into the reaction mechanism and the identities of the degradation products. For any professional working with this or similar compounds, this knowledge is not merely academic; it is a crucial component of safe handling, process design, and material lifecycle management.

References

-

PubChem. (n.d.). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Atmospheric Chemistry of Methoxyflurane (CH3OCF2CHCl2): Products and Mechanisms. Retrieved from [Link]

-

Long, Y., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(10), 6040-6056. Retrieved from [Link]

-

University of Galway Research. (1970). Kinetics of the thermal decomposition of 1,1-difluoroethane in shock waves. A consecutive first-order reaction. Retrieved from [Link]

-

(1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 10(4). Retrieved from [Link]

-

MDPI. (2020). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. Polymers, 12(1), 195. Retrieved from [Link]

-

(1958). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 61(2). Retrieved from [Link]

-

Journal of Solid Rocket Technology. (2023). Thermal decomposition kinetics and mechanism of DNTF under pressure. Journal of Solid Rocket Technology, 46(04), 581-587. Retrieved from [Link]

-

MDPI. (2018). Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite. Materials, 11(12), 2465. Retrieved from [Link]

-

(1956). Factors Affecting the Thermal Stability' of Polytetrafluoroethylene 1. Journal of Research of the National Bureau of Standards, 57(5). Retrieved from [Link]

-

ChemRxiv. (2020). A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration. Retrieved from [Link]

-

Mines Repository. (2022). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Retrieved from [Link]

-

PubMed. (2014). Thermal decomposition of 1,1,1-trifluoroethane revisited. The Journal of Physical Chemistry A, 118(50), 11845-11854. Retrieved from [Link]

-

ACS Publications. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Retrieved from [Link]

Sources

- 1. This compound | C3H4F4O | CID 67926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 425-88-7: 1-Methoxy-1,1,2,2-tetrafluoroethane [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,1,2,2-Tetrafluoroethyl methyl ether(425-88-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. research.universityofgalway.ie [research.universityofgalway.ie]

- 6. pubs.aip.org [pubs.aip.org]

- 7. repository.mines.edu [repository.mines.edu]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Historical Synthesis of 1,1,2,2-Tetrafluoro-1-methoxyethane (HFE-356mmz)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Hydrofluoroethers

Hydrofluoroethers (HFEs) have emerged as a significant class of compounds, finding applications as refrigerants, solvents, and blowing agents, largely due to their favorable environmental profiles compared to their chlorofluorocarbon (CFC) predecessors.[1] 1,1,2,2-Tetrafluoro-1-methoxyethane, also known by its developmental code HFE-356mmz or HFE-254, is a member of this family, valued for its specific physicochemical properties. This guide provides an in-depth exploration of the core historical methods for the synthesis of this important molecule, offering insights into the chemical principles and experimental considerations that have shaped its production.

Primary Synthetic Pathways: A Tale of Two Strategies

The historical synthesis of this compound has predominantly revolved around two core chemical strategies: the direct addition of methanol to a highly reactive fluoroalkene and the systematic replacement of chlorine atoms with fluorine in a suitable precursor. Each approach carries its own set of advantages and challenges, reflecting the broader evolution of organofluorine chemistry.

Method 1: Base-Catalyzed Addition of Methanol to Tetrafluoroethylene (TFE)

One of the most direct and elegant approaches to the synthesis of this compound is the nucleophilic addition of methanol to tetrafluoroethylene (TFE). This method leverages the high reactivity of the double bond in TFE, which is rendered electron-deficient by the four strongly electronegative fluorine atoms.

Causality Behind Experimental Choices

The choice of a strong base as a catalyst is crucial in this reaction. The base, typically an alkali metal hydroxide like potassium hydroxide (KOH), serves to deprotonate methanol, generating the more nucleophilic methoxide ion (CH₃O⁻). This enhanced nucleophile is capable of attacking the electron-poor carbon-carbon double bond of TFE, initiating the addition reaction. The use of a polar aprotic solvent can be beneficial in solvating the cation of the base, thereby increasing the reactivity of the methoxide anion.

Self-Validating Protocol: A Step-by-Step Methodology

The following protocol is a representative, self-validating system for the synthesis of this compound via the addition of methanol to TFE, based on analogous syntheses of other hydrofluoroethers.[2]

Experimental Protocol: Addition of Methanol to TFE

-

Reactor Preparation: A high-pressure autoclave reactor, typically constructed of stainless steel, is charged with a solution of potassium hydroxide in methanol. The reactor is then sealed and purged with an inert gas, such as nitrogen, to remove any residual air and moisture.

-

Pressurization with TFE: Tetrafluoroethylene gas is introduced into the reactor to a specific pressure. The amount of TFE added is carefully monitored to control the stoichiometry of the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 75-95°C and agitated to ensure efficient mixing. The pressure inside the reactor is maintained by the continuous or intermittent addition of TFE as it is consumed.

-

Reaction Monitoring and Completion: The progress of the reaction can be monitored by the uptake of TFE, as indicated by a drop in reactor pressure. Once the consumption of TFE ceases, the reaction is considered complete.

-

Work-up and Purification: After cooling the reactor to room temperature, the excess pressure is vented, and the crude product mixture is collected. The mixture is typically washed with water to remove the catalyst and any unreacted methanol. The organic phase, containing the desired this compound, is then separated and purified by fractional distillation.

Data Presentation: Expected Reaction Parameters

| Parameter | Value | Rationale |

| Catalyst | Potassium Hydroxide (KOH) | Generates the highly nucleophilic methoxide ion. |

| Solvent | Methanol (reagent and solvent) | Provides the methoxy group and serves as the reaction medium. |

| Temperature | 75 - 95 °C | Provides sufficient activation energy without promoting side reactions. |

| Pressure | 0.5 - 0.8 MPa | Maintains a sufficient concentration of TFE in the liquid phase. |

| Yield | >90% (reported for analogous reactions) | The direct addition is typically a high-yielding process.[2] |

Mandatory Visualization: Reaction Pathway

Caption: Base-catalyzed addition of methanol to tetrafluoroethylene.

Method 2: Halogen Exchange (Halex) Fluorination of a Chlorinated Precursor

A historically significant and industrially relevant method for the synthesis of fluorinated compounds is the halogen exchange (Halex) reaction. This process involves the replacement of chlorine atoms with fluorine atoms using a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF). For the synthesis of this compound, a plausible chlorinated precursor would be 1-methoxy-1,2,2-trichloroethane or a similar chlorinated ether.

Causality Behind Experimental Choices

The Halex reaction is typically catalyzed by a Lewis acid, with antimony pentachloride (SbCl₅) or antimony pentafluoride (SbF₅) being common choices.[3] The catalyst facilitates the cleavage of the carbon-chlorine bond and the formation of a carbon-fluorine bond by activating the hydrogen fluoride. The reaction is driven by the formation of the stronger C-F bond compared to the C-Cl bond. The reaction conditions, such as temperature and pressure, are optimized to achieve a high conversion rate and selectivity towards the desired tetrafluorinated product, while minimizing the formation of partially fluorinated intermediates or over-fluorinated byproducts.

Self-Validating Protocol: A Step-by-Step Methodology

The following protocol outlines a self-validating system for the Halex fluorination of a chlorinated ether precursor, drawing upon established procedures for the synthesis of similar hydrofluoroethers like Desflurane.[3]

Experimental Protocol: Halex Fluorination

-

Catalyst Activation (if necessary): If starting with antimony pentachloride, it is often pre-treated with anhydrous hydrogen fluoride to generate the active antimony chlorofluoride species.

-

Reactor Charging: The chlorinated ether precursor and the antimony-based catalyst are charged into a corrosion-resistant reactor (e.g., Hastelloy C).

-

Introduction of Hydrogen Fluoride: Anhydrous hydrogen fluoride is fed into the reactor, either as a liquid or a gas. The rate of addition is carefully controlled to manage the exothermic nature of the reaction.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to facilitate the exchange of chlorine for fluorine. The temperature is gradually increased to drive the reaction to completion.

-

Byproduct Removal: The hydrogen chloride (HCl) gas generated during the reaction is continuously removed from the reactor, often through a condenser and a scrubber system. This removal helps to shift the equilibrium towards the products.

-

Work-up and Purification: Upon completion, the crude product is carefully quenched with water or a dilute base to neutralize any remaining acid and catalyst. The organic layer is then separated, washed, and dried. Final purification to isolate this compound is achieved through fractional distillation.

Data Presentation: Expected Reaction Parameters

| Parameter | Value | Rationale |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | The source of fluorine atoms. |

| Catalyst | Antimony Pentafluoride (SbF₅) or Antimony Pentachloride (SbCl₅) | Lewis acid to facilitate the halogen exchange.[3] |

| Starting Material | 1-methoxy-1,2,2-trichloroethane (hypothetical) | A plausible chlorinated precursor. |

| Temperature | 50 - 150 °C (typical range) | To provide sufficient energy for C-Cl bond cleavage. |

| Pressure | Autogenous or slightly elevated | To maintain reactants in the liquid phase. |

| Yield | Moderate to High (dependent on conditions) | Can be optimized for high selectivity. |

Mandatory Visualization: Reaction Pathway

Caption: Halogen exchange (Halex) fluorination pathway.

Comparative Analysis and Conclusion

Both the addition of methanol to TFE and the Halex fluorination of a chlorinated precursor represent viable and historically significant pathways to this compound. The choice between these methods in an industrial setting would depend on factors such as the availability and cost of the starting materials, the capital investment required for the necessary equipment (e.g., high-pressure reactors), and the desired scale of production.

The direct addition route is often characterized by its high atom economy and potentially simpler purification process. However, it requires the handling of TFE, a potentially hazardous and highly reactive gas. The Halex method, while often involving more steps and the use of corrosive reagents like HF and antimony catalysts, builds upon well-established industrial infrastructure for the production of fluorochemicals.

Understanding these historical synthesis methods provides a valuable foundation for researchers and professionals in the field, offering insights into the fundamental principles of organofluorine chemistry and the practical considerations involved in the production of important hydrofluoroethers.

References

- U.S. Patent 7,691,282 B2, "Hydrofluoroether compounds and processes for their preparation and use," April 6, 2010. [URL: https://patents.google.

- European Patent EP 1 812 367 B1, "Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether," July 25, 2007. [URL: https://patents.google.

- ChemicalBook, "1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis." [URL: https://www.chemicalbook.com/synthesis/16627-68-2.htm]

Sources

- 1. US7691282B2 - Hydrofluoroether compounds and processes for their preparation and use - Google Patents [patents.google.com]

- 2. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis - chemicalbook [chemicalbook.com]

- 3. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]

Fluorinated Ethers: A Technical Guide to Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into ether scaffolds gives rise to a class of molecules with remarkable and tunable properties. Fluorinated ethers are critical components in a multitude of advanced research applications, primarily due to the profound effects of fluorine on molecular characteristics. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart enhanced thermal and metabolic stability, reduced flammability, and altered lipophilicity.[1][2] This guide provides a comprehensive overview of the core research applications of fluorinated ethers, delving into their pivotal roles in medicinal chemistry, materials science, and as next-generation solvents. We will explore the underlying chemical principles, provide field-proven insights into experimental design, and present detailed protocols to facilitate the adoption of these versatile compounds in the laboratory.

The Physicochemical Foundation of Fluorinated Ethers

The unique behavior of fluorinated ethers is a direct consequence of the properties of the fluorine atom—the most electronegative element. Its introduction into an ether molecule fundamentally alters the electronic landscape and physical properties.

-

Metabolic and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~130 kcal mol⁻¹).[3] This inherent strength makes fluorinated positions on a molecule exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[2][3][4] This "metabolic blocking" is a cornerstone of modern drug design.[2][3] Furthermore, this stability translates to high chemical and thermal resistance, making them suitable for use in harsh environments.[1]

-

Modulation of Lipophilicity: Fluorination significantly increases the lipophilicity of a molecule. The trifluoromethoxy (-OCF₃) group, for example, is highly lipophilic and can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[1] This property is crucial for improving the absorption, distribution, metabolism, and excretion (ADMET) profile of pharmaceutical candidates.[3]

-

Altered Polarity and Intermolecular Forces: Despite the high polarity of the C-F bond, perfluorinated compounds are often nonpolar and exhibit weak intermolecular forces.[1] This leads to properties like low surface tension, reduced viscosity, and high volatility compared to their hydrocarbon analogs.[1] Partially fluorinated ethers, however, can strike a balance between polarity and fluorophilicity, enabling unique solubility characteristics.[1]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. This can lead to more favorable binding interactions with biological targets, enhancing the potency and selectivity of a drug.[5][6]

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated ethers are integral to modern pharmaceutical development, serving both as active pharmaceutical ingredients (APIs) and as key functional groups for optimizing drug profiles.[1]

Inhalation Anesthetics: A Case Study

Perhaps the most well-known application of fluorinated ethers in medicine is as inhalation anesthetics. Compounds like Sevoflurane and Desflurane are mainstays in surgical settings.[1][7] Their efficacy is derived from their low blood-gas partition coefficients, which allow for rapid induction of and emergence from anesthesia.[8][9]

| Anesthetic | Chemical Structure | Blood:Gas Partition Coefficient | Key Features |

| Sevoflurane | (CF₃)₂CH-O-CH₂F | 0.69 | Rapid onset, minimal metabolism, non-irritating to the airway.[1][8][10] |

| Desflurane | CF₃CHF-O-CHF₂ | 0.42 | Very rapid recovery, highly volatile.[8][9] |

The high degree of fluorination in these molecules renders them metabolically stable, reducing the risk of toxicity from metabolites.[1][10]

Metabolic Blockade and Pharmacokinetic Enhancement

A primary strategy in drug design is to protect a metabolically vulnerable site on a lead compound. Replacing a hydrogen atom with a fluorine atom or a fluorinated ether group can effectively block enzymatic degradation.[2][3]

-

Causality: Cytochrome P450 enzymes typically metabolize drugs by hydroxylating C-H bonds. The high energy of the C-F bond makes this process energetically unfavorable, thus increasing the drug's half-life and bioavailability.[2]

-

Example: The trifluoromethoxy group (-OCF₃) is often used to enhance metabolic resistance in drug scaffolds, leading to improved pharmacokinetic profiles.[1][3]

Logical Diagram: Metabolic Blockade Strategy

This diagram illustrates the principle of using fluorination to prevent unwanted drug metabolism.

Caption: Fluorination blocks drug metabolism by CYP450 enzymes.

Applications in Advanced Materials Science

The chemical inertness, thermal stability, and low surface energy of fluorinated ethers make them ideal for creating high-performance materials.[1]

-

Fluoropolymers and Coatings: Perfluoropolyethers (PFPEs) are used to create highly durable, low-friction, and chemically resistant lubricants and coatings. These materials are essential in the aerospace, electronics, and automotive industries.

-

Anti-fouling and Moisture-Barrier Coatings: The low surface energy of fluorinated ethers makes them both hydrophobic and oleophobic.[1] This property is exploited to create surfaces that repel water, oils, and biological materials, finding use in microelectronics and optical devices.[1]

Applications as Next-Generation Solvents and Electrolytes

Fluorinated ethers are emerging as critical components in green chemistry and energy storage technologies due to their unique solvent properties and high electrochemical stability.

Green Chemistry and Specialized Solvents

Hydrofluoroethers (HFEs) are considered environmentally safer alternatives to chlorofluorocarbons (CFCs) and other traditional solvents.[1][11] They have zero ozone depletion potential and low global warming potential.[1] Their unique solubility—being able to dissolve some fluorinated compounds while remaining immiscible with many organic solvents—makes them useful in biphasic catalysis and extraction processes.[11]

Electrolytes for High-Performance Batteries

Fluorinated ethers are at the forefront of research into next-generation lithium-ion and lithium-metal batteries.[1][12]

-

High Oxidative Stability: Their primary advantage is exceptional stability at high voltages (up to 5.0 V vs. Li/Li⁺), which is crucial for enabling high-energy-density cathodes.[1][12] Conventional ether electrolytes have poor oxidative stability and decompose at these potentials.[12]

-

Formation of Stable SEI Layers: Compounds like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) help form a robust and stable solid electrolyte interphase (SEI) on the lithium metal anode.[1][12] This LiF-rich SEI layer protects the anode from side reactions and suppresses the formation of dendrites, enhancing battery safety and cycle life.[1][13]

-

Low Viscosity and Ionic Conductivity: While highly fluorinated ethers have poor salt-dissolving ability, partially fluorinated ethers can be designed to balance high ionic conductivity with high stability.[1][12] Covalently attaching a traditional ether segment to a hydrofluoroether creates a molecule that possesses both good ion conduction and high oxidative stability.[12]

Experimental Workflow: Battery Electrolyte Formulation

This diagram shows a typical workflow for developing and testing a new fluorinated ether-based electrolyte.

Caption: Workflow for fluorinated ether electrolyte R&D.

Synthesis and Experimental Protocols

The synthesis of fluorinated ethers can be achieved through several routes, with the Williamson ether synthesis being a common and versatile method.

Representative Synthesis Protocol: Methyl 2,2,2-Trifluoroethyl Ether

This protocol describes a common laboratory-scale synthesis of a simple fluorinated ether via the Williamson synthesis.[1]

Objective: To synthesize methyl 2,2,2-trifluoroethyl ether from 2,2,2-trifluoroethanol and methyl iodide.

Materials:

-

2,2,2-Trifluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser.

-

Deprotonation: Carefully add sodium hydride to the stirring THF. Cool the flask to 0 °C in an ice bath.

-

Alkoxide Formation: Slowly add 2,2,2-trifluoroethanol dropwise to the sodium hydride suspension. Hydrogen gas will evolve. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the dropping funnel.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Cautiously quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield the pure methyl 2,2,2-trifluoroethyl ether.

Self-Validation: The identity and purity of the product should be confirmed using analytical techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.[1]

Conclusion and Future Outlook

Fluorinated ethers represent a class of compounds whose utility is continually expanding. In medicinal chemistry, their ability to fine-tune pharmacokinetic properties ensures their continued role in the development of more stable and effective drugs.[4][5][6] In materials science, their robustness and unique surface properties will drive the creation of next-generation polymers and coatings. Perhaps most critically, their role in energy storage is poised for significant growth; as the demand for safer, higher-energy-density batteries intensifies, fluorinated ether-based electrolytes will be indispensable. Future research will likely focus on designing novel fluorinated ether structures with even more precisely controlled properties and developing more efficient and scalable synthetic methodologies.

References

- Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.

-

Amanchukwu, C. et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society. [Link]

- Fluorinated ethers.

-

Fluorinated Ethers of Cannabinol (CBN). MDPI. [Link]

-

Horváth, I. T. (2015). Fluorous Ethers. Royal Society of Chemistry. [Link]

-

Pupo, G. et al. (2018). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Rooke, G. A. (1996). Inhalational anesthetics: desflurane and sevoflurane. PubMed. [Link]

- Fluorinated electrolyte compositions.

-

Critical Properties of Fluorinated Ethers. Journal of Chemical & Engineering Data. [Link]

-

Comparison of the Analgesic Properties of Sevoflurane and Desflurane Using Surgical Pleth Index at Equi-Minimum Alveolar Concentration. ResearchGate. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

-

Furin, G. G. (2006). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry. [Link]

-

Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]

-